N-(3-bromophenyl)pyrrolidine-1-carboxamide

Description

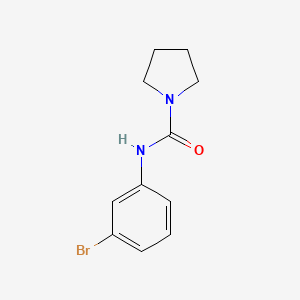

Structure

2D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAFKEPFCJWPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamoylation via Isocyanate Route

- Reaction Setup : Pyrrolidine (1.1 equivalents) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C.

- Addition of Isocyanate : The 3-bromophenyl isocyanate (1 equivalent) is added dropwise to the stirred pyrrolidine solution.

- Reaction Conditions : The mixture is stirred at room temperature for 10 minutes to allow complete carbamoylation.

- Work-up : The solvent is removed under reduced pressure.

- Purification : The crude product is purified by flash chromatography on silica gel to yield the desired this compound with high purity.

This method is efficient and straightforward, yielding the target compound in good yield and purity, as reported in photoredox catalysis studies involving amine carbamoylation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Carbamoylation | Pyrrolidine, 3-bromophenyl isocyanate, DCM, 0 °C to RT | Rapid reaction, 10 min stirring |

| Work-up | Evaporation under reduced pressure | Avoids hydrolysis or side reactions |

| Purification | Flash chromatography on silica gel | Ensures high purity of product |

| Alternative Grignard step | 3-bromophenyl magnesium halide, THF, 0-5 °C | Requires inert atmosphere, careful temp control |

| Resolution | Acidic resolving agents (e.g., tartaric acid) | For chiral purity if needed |

Research Findings and Characterization

- The carbamoylation reaction proceeds efficiently under mild conditions with minimal side reactions.

- Purified products exhibit expected spectral characteristics (1H NMR, 13C NMR) consistent with the carbamide structure.

- X-ray crystallography confirms the molecular structure and purity of related bromophenyl carbamothioyl derivatives, supporting the reliability of these synthetic approaches.

- Photoredox catalysis studies demonstrate the robustness of isocyanate-amine coupling in the synthesis of carbamides, which is applicable to the preparation of this compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Isocyanate Carbamoylation | Pyrrolidine, 3-bromophenyl isocyanate | Direct addition, mild conditions | Simple, fast, high yield | Requires pure isocyanate |

| Grignard Reaction + Resolution | N-protected 3-piperidone, 3-bromophenyl MgX | Grignard addition, deprotection, resolution | Allows chiral synthesis | Multi-step, more complex |

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Inhibition of Mycobacterium tuberculosis

One of the most significant applications of pyrrolidine carboxamides, including N-(3-bromophenyl)pyrrolidine-1-carboxamide, is their role as inhibitors of the enzyme InhA from Mycobacterium tuberculosis. This enzyme is crucial in the fatty acid elongation cycle, making it a validated target for developing new antituberculosis agents. Research indicates that modifications at the 3-position of the bromophenyl moiety enhance inhibitory potency significantly. For instance, the meta-bromine substitution has shown a tenfold increase in potency compared to other substitutions .

Table 1: Potency Comparison of Pyrrolidine Carboxamides

| Compound | IC50 (μM) | Substitution Position |

|---|---|---|

| This compound | 0.89 | Meta (3-position) |

| N-(2-bromophenyl)pyrrolidine-1-carboxamide | Higher than 0.89 | Ortho (2-position) |

| N-(4-bromophenyl)pyrrolidine-1-carboxamide | Lower than 0.89 | Para (4-position) |

Induction of Cellular Senescence

Recent studies have explored the potential of pyrrolidine derivatives, including those related to this compound, in cancer therapy. Specifically, compounds with similar structural frameworks have been identified as senescence-inducing agents in melanoma cells. The ability to induce senescence without significant cytotoxicity presents a promising therapeutic avenue for treating aggressive cancers like melanoma .

Table 2: Antiproliferative Activity of Pyrrolidine Derivatives

| Compound | EC50 (μM) | IC50 (μM) | Cell Line |

|---|---|---|---|

| Compound 1 | 1.24 | 0.88 | A375 Melanoma |

| This compound | TBD | TBD | TBD |

Structural Insights for Drug Design

The structural characteristics of this compound are critical for its bioactivity. The presence of the bromine atom at the meta position enhances interactions with biological targets, while the pyrrolidine ring contributes to conformational flexibility and binding affinity.

Structure-Activity Relationship (SAR)

The SAR studies emphasize that small modifications can lead to significant changes in biological activity. This insight is crucial for medicinal chemists aiming to design more effective derivatives with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3-Bromophenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide (1n)

- Structure : Differs by the addition of a 4-fluorophenyl group on the pyrrolidine ring.

- Properties : Melting point: 173–175°C ; yield: 89% .

N-(3-Nitrophenyl)pyrrolidine-1-carboxamide

- Structure: Replaces bromine with a nitro group (-NO₂) at the phenyl meta position.

- Properties : Molecular weight: 235.24 g/mol ; SMILES:

O=[N+](C1C=CC=C(NC(N2CCCC2)=O)C=1)[O-]. - Significance : The nitro group is a stronger electron-withdrawing substituent, likely increasing reactivity in electrophilic substitution reactions.

N-(2-Aminophenyl)pyrrolidine-1-carboxamide

- Structure: Features an amino group (-NH₂) at the phenyl ortho position.

- Properties : Molecular weight: 205.26 g/mol ; InChI Key:

RUEAKYFPSQWICN-UHFFFAOYSA-N. - Significance: The amino group’s electron-donating nature may enhance solubility and hydrogen-bonding capacity.

Substituent Position and Chain Modifications

N-(3-Bromobenzyl)pyrrolidine-1-carboxamide (11c)

- Structure : Incorporates a bromobenzyl (-CH₂C₆H₄Br) linker instead of direct phenyl attachment.

- Properties : NMR data (¹H, 300 MHz, CDCl₃) indicates distinct proton environments due to the benzyl spacer .

- Significance : Increased flexibility may alter binding kinetics in biological targets.

N-(Cyclopentylmethyl)pyrrolidine-1-carboxamide (3)

- Structure : Substitutes the aromatic ring with a cyclopentylmethyl group.

- Properties : NMR data highlights aliphatic proton signals, contrasting with aromatic counterparts .

- Significance : Enhanced lipophilicity could improve blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Comparisons

*LogP values estimated using fragment-based methods.

Key Observations:

- Electron-withdrawing groups (e.g., Br, NO₂) increase molecular weight and LogP, favoring membrane permeability but possibly reducing aqueous solubility.

Biological Activity

N-(3-bromophenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrrolidine derivatives. The presence of a bromine atom on the phenyl ring is believed to enhance the compound's electronic properties, potentially influencing its reactivity and biological activity. The general structure can be represented as follows:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Cyclophilins : Cyclophilins are proteins involved in various cellular processes, including signaling pathways related to cancer and inflammation. Inhibition of cyclophilin A, B, and D has been linked to reduced cell proliferation and induction of apoptosis in cancer cells .

- Neurotransmitter Modulation : Similar compounds have shown potential in modulating neurotransmitter systems, suggesting possible applications in treating mood disorders such as depression and anxiety.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Anticancer Activity

A notable study evaluated the effects of this compound on human melanoma cells. The compound demonstrated significant antiproliferative activity with an IC50 value indicating effective concentration for inhibiting cell growth. The study highlighted the compound's ability to induce senescence-like phenotypic changes without significant cytotoxicity to normal cells .

Antimicrobial Properties

Research into related pyrrolidine derivatives has shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 3.125 to 12.5 μg/mL, demonstrating effectiveness comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrrolidine derivatives. Variations in substituents on the phenyl ring significantly influence the compound's potency and selectivity. For instance:

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| This compound | Bromine (Br) | Anticancer, Antimicrobial |

| N-(4-chlorophenyl)pyrrolidine-1-carboxamide | Chlorine (Cl) | Enhanced binding affinity in cancer models |

| N-(2-fluorophenyl)pyrrolidine-1-carboxamide | Fluorine (F) | Potentially improved bioactivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-bromophenyl)pyrrolidine-1-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Aryne Generation Strategy : Sodium hydride (NaH) initiates aryne intermediates, enabling C–N bond formation between pyrrolidine carboxamide and 3-bromoaryl precursors. This method is efficient for regioselective arylation .

- Acid-Catalyzed Condensation : Refluxing 2-chloronicotinic acid with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid yields carboxamide derivatives. This approach emphasizes the role of acid catalysts in facilitating amide bond formation .

- Urea Derivative Synthesis : Reacting bromobenzylamines with pyrrolidine-1-carboxamide precursors under mild conditions generates N-(3-bromobenzyl)pyrrolidine-1-carboxamide, as confirmed by NMR characterization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming connectivity and substituent positions. For instance, C NMR peaks at δ 142–130 ppm indicate aromatic carbons, while pyrrolidine carbons appear at δ 28–21 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used to resolve crystal structures, revealing hydrogen-bonded dimers and dihedral angles (e.g., 8.38° between aromatic rings in related derivatives) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, with calculated and observed masses (e.g., [M+H] at 437.0726) ensuring purity .

Q. How is the crystal structure of this compound determined, and what structural insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs reveals:

- Tautomerism : The compound exists as a keto-amine tautomer rather than a hydroxy-pyridine form, confirmed by N–H···O hydrogen bonds in centrosymmetric dimers .

- Planarity : Extended π-conjugation across the amide bridge results in near-planar conformations, influencing electronic properties and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in tautomeric forms observed in this compound derivatives?

- Methodological Answer :

- Experimental Validation : Combine X-ray crystallography (to visualize hydrogen bonding) and H NMR (to detect exchangeable protons) to distinguish keto-amine vs. enol-imine forms .

- Computational Modeling : Density Functional Theory (DFT) calculations compare relative energies of tautomers, correlating with experimental data to identify the dominant form .

Q. What computational methods are employed to predict the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. Focus on the bromophenyl moiety’s role in hydrophobic binding pockets .

- QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with anticancer activity data to design optimized derivatives .

Q. How do structural modifications at the pyrrolidine ring influence the compound's physicochemical properties?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoroethyl) increases metabolic stability, as shown in related pyrrolidine carboxamides. Assess via LogP measurements and solubility assays .

- Ring Conformation : Replace pyrrolidine with piperidine to study steric effects on bioactivity. Use NOESY NMR to compare ring puckering .

Q. What strategies are effective in analyzing the stability of this compound under various experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess thermal stability. For example, derivatives with methyl groups show higher melting points (e.g., 179°C) .

- HPLC Purity Tracking : Subject the compound to accelerated degradation (e.g., acidic/basic hydrolysis) and quantify decomposition products. Use C18 columns with UV detection at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.